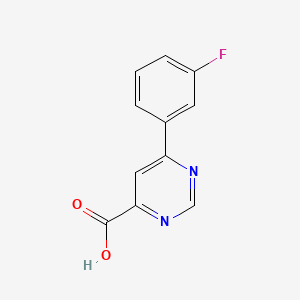

6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(3-fluorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXPPUYTEIKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction via Cyclization and Substitution

A common approach starts with a chloro-substituted pyrimidine-4-carboxylic acid intermediate, which undergoes nucleophilic substitution with a 3-fluoroaniline or related amine to introduce the 3-fluorophenyl group at the 6-position.

- Step 1: Synthesis of 6-chloropyrimidine-4-carboxylic acid as a key intermediate.

- Step 2: Coupling of this intermediate with 3-fluoroaniline or substituted anilines using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

- Step 3: Nucleophilic displacement of the chloro group by the amine nucleophile under controlled temperature conditions.

- Step 4: Hydrolysis of ester intermediates to yield the free carboxylic acid.

This method is supported by research on related pyrimidine derivatives where coupling and displacement reactions are performed under mild to moderate heating conditions (room temperature to 100-120 °C) to afford high yields of the desired carboxylic acids.

Cyclization via High-Temperature Treatment

In some cases, high-temperature cyclization of amide intermediates leads to the formation of dihydropyrimidinone derivatives, which can be further transformed into the target acid:

Pyrazolo[3,4-d]pyrimidine Derivative Routes

Although focused on pyrazolo derivatives, similar strategies involving:

- Preparation of fluorophenyl-substituted pyrazole carboxylic acids,

- Conversion to oxazinones,

- Reaction with aromatic amines to form fluorophenyl amides,

provide insights into analogous synthetic techniques that may be adapted for pyrimidine carboxylic acids.

Representative Synthetic Scheme and Reaction Conditions

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Chloropyrimidine-4-carboxylic acid + 3-fluoroaniline, HATU, base | Amide coupling to form intermediate | 70-90 | Room temperature to 80 °C |

| 2 | Nucleophilic substitution at 6-position | Displacement of chlorine by 3-fluoroaniline | 75-85 | Heating 50-120 °C |

| 3 | Hydrolysis (LiOH or NaOH in aqueous medium) | Conversion of ester to carboxylic acid | 75-80 | 50 °C, 4-6 hours |

| 4 | Purification (filtration, recrystallization) | Isolation of pure this compound | - | White crystalline solid, mp ~196-199 °C |

Research Findings and Analytical Data

- Yields and Purity: The described methods typically afford the target acid in yields ranging from 70% to 90%, with high purity confirmed by melting point, NMR, and chromatographic analysis.

- Spectroscopic Characterization:

- ^1H NMR signals correspond to aromatic protons of the fluorophenyl and pyrimidine rings.

- Fluorine substitution is confirmed by characteristic ^19F NMR shifts and coupling patterns.

- Physical Properties:

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct amide coupling + substitution | Straightforward, versatile for analog synthesis | Requires careful control of reaction conditions | 70-90 |

| High-temperature cyclization | Efficient for ring closure and water elimination | Harsh conditions, potential side reactions | ~70 |

| Pyrazolo derivative routes | Provides structural analogs, adaptable chemistry | Multi-step, more complex intermediates | 60-85 |

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid, as inhibitors of various kinases involved in cancer progression. For example, compounds related to this structure have been evaluated for their inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML) treatment. One derivative exhibited an IC50 value of 13.9 nM against FLT3, demonstrating significant selectivity and potency, which could lead to the development of new cancer therapies with reduced side effects compared to existing treatments .

Antimicrobial Properties

Pyrimidine derivatives have also been studied for their antimicrobial properties. Research indicates that compounds similar to this compound possess antibacterial and antifungal activities. These compounds have been synthesized and tested against various microbial strains, showing promising results in inhibiting the growth of resistant bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The structural modifications in pyrimidines can enhance their efficacy as antimicrobial agents .

Immunomodulatory Effects

The immunomodulatory potential of pyrimidine derivatives has garnered attention in recent years. Studies have demonstrated that certain pyrimidine compounds can modulate immune responses, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy. The mechanism involves the alteration of cytokine production and immune cell activation, which can be beneficial in therapeutic contexts .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that allow for structural modifications to optimize biological activity. Understanding the structure-activity relationship (SAR) is crucial for developing more effective compounds. Researchers have explored different substituents on the pyrimidine ring to enhance potency against specific biological targets while minimizing toxicity .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| This compound | FLT3 | 13.9 ± 6.5 | Anticancer |

| Related Pyrimidine Derivative | Pseudomonas aeruginosa | Moderate | Antimicrobial |

| Other Pyrimidine Derivative | Cytokine Production | Variable | Immunomodulatory |

Case Study: FLT3 Inhibition

In a study focusing on FLT3 inhibitors, a series of pyrimidines were synthesized and evaluated for their inhibitory effects on the FLT3 kinase. The most potent compound displayed high selectivity over c-KIT, indicating its potential for clinical application in AML without the adverse effects associated with dual inhibition .

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of fluorine on the phenyl ring (meta vs. para) influences electronic effects and steric interactions. For example, 6-(4-fluorophenyl) derivatives may exhibit enhanced resonance stabilization compared to 3-fluorophenyl analogs .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid increases lipophilicity and metabolic stability, which is advantageous in drug design .

- Halogen Diversity : Chloro-fluoro substitutions (e.g., 3-Cl-2-F-phenyl) introduce steric bulk and alter binding affinities in enzyme active sites .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

- Melting Points : Compounds with bulkier substituents (e.g., Compound 34 in ) exhibit higher melting points due to increased crystallinity .

- Synthetic Yields: The 3-fluorophenyl analog’s synthesis may parallel the 85% yield reported for 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (), though direct data are unavailable.

Biological Activity

6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in anti-inflammatory, analgesic, and anticancer therapies. This article compiles research findings, including data tables and case studies, to provide a comprehensive overview of the biological activities associated with this compound.

This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring. Its chemical structure can be represented as follows:

This compound features a carboxylic acid functional group, which plays a crucial role in its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. In vitro studies indicate that it can suppress COX-2 activity, leading to reduced prostaglandin E2 (PGE2) production .

- Antioxidant Activity : Some studies suggest that pyrimidine derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems .

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. In a study comparing various pyrimidine derivatives, this compound demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Analgesic Effects

The analgesic properties of this compound have been highlighted in various studies. For instance, it has been tested in models of pain induced by formalin and carrageenan, showing significant reductions in pain response .

Anticancer Potential

Recent investigations into the anticancer properties of pyrimidine derivatives have identified this compound as a promising candidate against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies and Research Findings

- Study on COX Inhibition : A systematic study evaluated the inhibitory effects of several pyrimidine derivatives on COX enzymes. The results indicated that this compound significantly inhibited COX-2 activity, making it a potential candidate for treating inflammatory diseases .

- Analgesic Activity Assessment : In animal models, this compound was shown to reduce pain behaviors significantly compared to controls, suggesting its utility as an analgesic agent .

- Anticancer Activity Evaluation : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.